2-Bromo-3-(difluoromethoxy)benzoic acid
Description
2-Bromo-3-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.02 g/mol . This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Properties
CAS No. |
1934409-25-2 |
|---|---|
Molecular Formula |
C8H5BrF2O3 |
Molecular Weight |
267.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethoxy)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O3/c9-6-4(7(12)13)2-1-3-5(6)14-8(10)11/h1-3,8H,(H,12,13) |
InChI Key |
HNVSZIQEHSLIHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethoxy)benzoic acid typically involves the bromination of 3-(difluoromethoxy)benzoic acid. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position on the aromatic ring . The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: Quinones or carboxylic acids with additional oxygen functionalities.
Reduction Products: Hydroquinones or partially reduced benzoic acids.
Scientific Research Applications
2-Bromo-3-(difluoromethoxy)benzoic acid is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(difluoromethoxy)benzoic acid
- 2-Bromo-4-(difluoromethoxy)benzoic acid
- 2-Bromo-3-fluorobenzoic acid
Uniqueness
2-Bromo-3-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the bromine and difluoromethoxy groups on the benzoic acid core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and difluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
2-Bromo-3-(difluoromethoxy)benzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a bromine atom at the 2-position and a difluoromethoxy group at the 3-position of the benzoic acid core. This unique arrangement contributes to its chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C8H5BrF2O3 |
| Molecular Weight | 253.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The difluoromethoxy group may enhance lipophilicity, allowing for better membrane penetration and interaction with hydrophobic sites on proteins. Additionally, the bromine atom could influence the compound's reactivity by participating in halogen bonding, potentially affecting enzyme activity or receptor binding.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The presence of halogen substituents often enhances this activity due to increased lipophilicity and potential interactions with microbial membranes.
Anticancer Activity
Several studies have explored the anticancer potential of halogenated benzoic acids. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
Case Studies
-
In Vitro Studies
- A study examining the effects of similar difluoromethoxy-substituted benzoic acids on lung cancer cell lines demonstrated significant inhibition of cell viability at concentrations ranging from 50 to 200 µM. The compounds induced apoptosis through activation of caspase pathways, highlighting their potential as therapeutic agents against lung cancer.
-
In Vivo Studies
- In an animal model, administration of related compounds resulted in reduced tumor growth and improved survival rates compared to controls. These findings suggest that structural modifications, such as those present in this compound, could enhance anticancer efficacy.
Safety and Toxicity
While specific toxicity data for this compound is limited, caution is advised based on the behavior of similar compounds. General safety considerations include:
- Potential irritant properties.
- Need for careful handling due to lack of extensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
